molecular formula C21H15Br2NO4S B2601140 5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate CAS No. 1206137-24-7

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate

Cat. No.: B2601140
CAS No.: 1206137-24-7
M. Wt: 537.22
InChI Key: JJCJCELWOKOIKH-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate is a complex organic compound with the molecular formula C21H15Br2NO4S. This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, an ethoxy group at the 6th position of the naphthalene ring, and a sulfonate group at the 2nd position of the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate typically involves multi-step organic reactions. The starting materials often include 5,7-dibromoquinoline and 6-ethoxynaphthalene-2-sulfonyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups at the bromine positions.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. The bromine atoms and sulfonate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoquinoline: Lacks the naphthalene and sulfonate groups, making it less versatile in certain applications.

    6-Ethoxynaphthalene-2-sulfonate: Does not contain the quinoline moiety, limiting its biological activity.

    Quinoline derivatives: Various quinoline derivatives with different substituents can exhibit similar but distinct properties.

Uniqueness

5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate is unique due to the combination of bromine atoms, quinoline, and naphthalene-sulfonate moieties. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in diverse research fields.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 6-ethoxynaphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Br2NO4S/c1-2-27-15-7-5-14-11-16(8-6-13(14)10-15)29(25,26)28-21-19(23)12-18(22)17-4-3-9-24-20(17)21/h3-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCJCELWOKOIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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